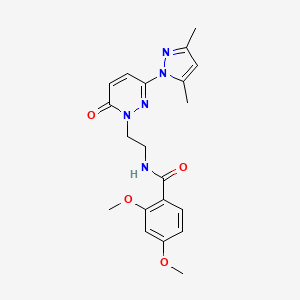
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C=CC=N3)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity, receptor binding, or nucleic acid interactions, influencing cellular signaling pathways and metabolic processes.
Antiproliferative Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects. For instance:
- Submicromolar Activity : Certain derivatives have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds disrupt mTORC1 signaling pathways and enhance autophagy, suggesting a potential role as anticancer agents .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the structure-activity relationship of pyrazole derivatives demonstrated that modifications in the molecular structure can significantly enhance biological activity. The introduction of specific functional groups led to improved metabolic stability and increased potency against cancer cell lines .
Study 2: Autophagy Modulation
Research has highlighted the role of this compound in modulating autophagic processes. The compound was found to interfere with mTORC1 reactivation during starvation/refeeding conditions, leading to the accumulation of autophagic markers such as LC3-II .
Pharmacological Potential
The pharmacological implications of this compound extend beyond antiproliferative activity. Its unique structure suggests potential applications in:
- Cancer Therapy : Targeting specific cancer pathways.
- Inflammatory Diseases : Modulating inflammatory responses through autophagy regulation.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide exhibits promising anticancer activities. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also shown significant antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Analgesic Effects
In animal models, derivatives of this compound have been evaluated for analgesic effects. Results indicated that certain analogs displayed potent analgesic activity comparable to established analgesics, making them candidates for further development in pain management therapies .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound was conducted using human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of the compound, it was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Propiedades
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-13-11-14(2)25(22-13)18-7-8-19(26)24(23-18)10-9-21-20(27)16-6-5-15(28-3)12-17(16)29-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZOHCSDVOJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














